Cas no 131819-11-9 (Ethyl 3-(2-Bromo-5-methoxyphenyl)propionate)

Ethyl 3-(2-Bromo-5-methoxyphenyl)propionate is a brominated aromatic ester with a methoxy substituent, commonly utilized as an intermediate in organic synthesis. Its key advantages include its role in constructing complex molecular frameworks, particularly in pharmaceuticals and agrochemicals, due to the reactive bromine moiety facilitating further functionalization. The ethyl ester group enhances solubility in organic solvents, improving handling in synthetic applications. The methoxy substituent contributes to electronic modulation, influencing reactivity in cross-coupling reactions. This compound is valued for its stability under standard conditions and compatibility with diverse reaction conditions, making it a versatile building block for targeted synthetic pathways.
Ethyl 3-(2-Bromo-5-methoxyphenyl)propionate structure
131819-11-9 structure
Product Name:Ethyl 3-(2-Bromo-5-methoxyphenyl)propionate
CAS No:131819-11-9
MF:C12H15BrO3
MW:287.149703264236
CID:1082363
PubChem ID:15662339
Update Time:2025-08-05

Ethyl 3-(2-Bromo-5-methoxyphenyl)propionate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-(2-Bromo-5-methoxyphenyl)propionate
    • ethyl 3-(2-bromo-5-methoxyphenyl)propanoate
    • Benzenepropanoic acid, 2-bromo-5-methoxy-, ethyl ester
    • LogP
    • 2-Bromo-5-methoxybenzenepropanoic acid ethyl ester
    • 2-Bromo-5-methoxy-benzenepropanoic acidethylester
    • CS-0337869
    • Ethyl3-(2-Bromo-5-methoxyphenyl)propionate
    • HJHSZXINCUAZHH-UHFFFAOYSA-N
    • A898533
    • 131819-11-9
    • SCHEMBL9035569
    • Inchi: 1S/C12H15BrO3/c1-3-16-12(14)7-4-9-8-10(15-2)5-6-11(9)13/h5-6,8H,3-4,7H2,1-2H3
    • InChI Key: HJHSZXINCUAZHH-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C=C1CCC(=O)OCC)OC

Computed Properties

  • Exact Mass: 286.02045
  • Monoisotopic Mass: 286.02046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • PSA: 35.53

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Ethyl 3-(2-Bromo-5-methoxyphenyl)propionate Suppliers

Amadis Chemical Company Limited
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(CAS:131819-11-9)Ethyl 3-(2-Bromo-5-methoxyphenyl)propionate
Order Number:A898533
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:02
Price ($):409.0
Email:sales@amadischem.com

Additional information on Ethyl 3-(2-Bromo-5-methoxyphenyl)propionate

Ethyl 3-(2-Bromo-5-methoxyphenyl)propionate (CAS No. 131819-11-9): A Comprehensive Overview

Ethyl 3-(2-Bromo-5-methoxyphenyl)propionate (CAS No. 131819-11-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents and as a valuable intermediate in synthetic pathways.

The molecular structure of Ethyl 3-(2-Bromo-5-methoxyphenyl)propionate consists of an ethyl ester group, a brominated phenyl ring, and a methoxy substituent. These functional groups contribute to its chemical reactivity and biological activity, making it a valuable compound for researchers and chemists. The presence of the bromine atom and the methoxy group imparts specific electronic and steric properties that can be exploited in the design of targeted molecules.

Recent studies have highlighted the pharmacological properties of Ethyl 3-(2-Bromo-5-methoxyphenyl)propionate. One notable application is its use as a precursor in the synthesis of antitumor agents. Research published in the *Journal of Medicinal Chemistry* has demonstrated that derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines. The bromine atom plays a crucial role in enhancing the lipophilicity and cellular uptake of these derivatives, thereby improving their therapeutic efficacy.

In addition to its potential in cancer therapy, Ethyl 3-(2-Bromo-5-methoxyphenyl)propionate has also been explored for its anti-inflammatory properties. Studies have shown that this compound can modulate key signaling pathways involved in inflammation, such as the NF-κB pathway. This makes it a promising candidate for the development of new anti-inflammatory drugs, which are essential for treating conditions like arthritis and other inflammatory disorders.

The synthetic versatility of Ethyl 3-(2-Bromo-5-methoxyphenyl)propionate is another factor contributing to its significance in chemical research. It can be synthesized through various methods, including coupling reactions and esterification processes. One common synthetic route involves the reaction of 2-bromo-5-methoxybenzaldehyde with propionic acid followed by esterification with ethanol. This method provides high yields and purity, making it suitable for large-scale production.

The stability and solubility of Ethyl 3-(2-Bromo-5-methoxyphenyl)propionate are important considerations for its practical applications. The compound is stable under standard laboratory conditions and can be stored at room temperature without significant degradation. Its solubility in organic solvents such as dichloromethane and ethanol makes it easy to handle and process in various chemical reactions.

In terms of safety, Ethyl 3-(2-Bromo-5-methoxyphenyl)propionate is generally considered safe for laboratory use when proper handling protocols are followed. However, it is important to note that brominated compounds can pose environmental concerns if not disposed of properly. Therefore, adherence to environmental regulations and best practices is essential to minimize any potential risks.

The commercial availability of Ethyl 3-(2-Bromo-5-methoxyphenyl)propionate has increased over the years due to its growing demand in research and development activities. Several reputable chemical suppliers offer this compound with high purity specifications, ensuring consistent quality for scientific applications.

In conclusion, Ethyl 3-(2-Bromo-5-methoxyphenyl)propionate (CAS No. 131819-11-9) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique molecular structure, pharmacological properties, synthetic versatility, stability, solubility, safety profile, and commercial availability make it an invaluable tool for scientists working on innovative drug discovery projects. As research continues to uncover new applications and derivatives of this compound, its importance in the field is likely to grow even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:131819-11-9)Ethyl 3-(2-Bromo-5-methoxyphenyl)propionate
A898533
Purity:99%
Quantity:1g
Price ($):409.0
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